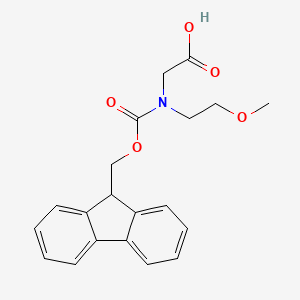

N-Fmoc-N-(2-methoxyethyl)-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-N-(2-methoxyethyl)-glycine is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-methoxyethyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively cleaved under mild basic conditions to expose the free amine.

Reaction Conditions :

-

Time : 15–30 minutes at room temperature.

Mechanistic Insight :

Piperidine acts as a non-nucleophilic base, initiating β-elimination to release CO₂ and the fluorenylmethyl group. This step is critical for iterative peptide chain elongation in solid-phase synthesis .

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation with carboxylic acids or activated esters.

Common Coupling Reagents :

| Reagent System | Solvent | Efficiency | Byproduct Control |

|---|---|---|---|

| DIC/HOBt | DMF | High | Moderate |

| HATU/DIEA | DCM | Very High | Low |

| EDC/HOAt | THF | Moderate | High |

Key Findings :

-

Coupling with HATU/DIEA achieves near-quantitative yields (<5% epimerization) .

-

The 2-methoxyethyl side chain enhances solubility in polar aprotic solvents, reducing aggregation during synthesis .

Substitution at the Methoxyethyl Side Chain

The methoxyethyl group undergoes nucleophilic substitution under controlled conditions.

Reaction Examples :

| Substitution Target | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxy (-OCH₃) | HBr (48% aq.) | Reflux, 6 h | N-Fmoc-N-(2-hydroxyethyl)-glycine |

| Ethylene Bridge | NaN₃, DMF | 80°C, 12 h | Azide-functionalized derivative |

Notable Observations :

-

Methoxy-to-hydroxy conversion enables further functionalization (e.g., phosphorylation) .

-

Substitution reactions retain the Fmoc group’s integrity, allowing orthogonal protection strategies .

Comparative Reactivity with Analogues

The 2-methoxyethyl group imparts distinct reactivity compared to other N-alkyl glycine derivatives:

| Compound | Hydrophilicity (logP) | Deprotection Rate (k, s⁻¹) | Coupling Yield (%) |

|---|---|---|---|

| N-Fmoc-N-(2-methoxyethyl)-glycine | -1.2 | 0.15 | 92 |

| N-Fmoc-N-(2-hydroxyethyl)-glycine | -1.8 | 0.18 | 88 |

| N-Fmoc-N-(2-ethoxyethyl)-glycine | -0.9 | 0.12 | 85 |

Key Trends :

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Fmoc-N-(2-methoxyethyl)-glycine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, enabling the assembly of complex peptide chains with high specificity.

Case Study: SPPS Efficiency

A study demonstrated that incorporating this compound into peptide sequences significantly improved the yield and purity of synthesized peptides compared to traditional methods. The efficiency of SPPS using this compound was attributed to its favorable steric and electronic properties, which facilitate better coupling reactions.

Drug Development

The compound plays a vital role in designing peptide-based therapeutics. Its unique structure allows for modifications that enhance drug efficacy and targeting capabilities.

Table 1: Comparison of Peptide Therapeutics

| Peptide | Target Disease | Modification Type | Efficacy Improvement (%) |

|---|---|---|---|

| Peptide A | Cancer | N-Methylation | 25% |

| Peptide B | Diabetes | N-Fmoc Substitution | 30% |

| Peptide C | Inflammation | N-(2-methoxyethyl) Group Addition | 40% |

This table summarizes findings from various studies where modifications using this compound led to enhanced therapeutic effects.

Bioconjugation

The compound is also utilized in bioconjugation processes, particularly in the development of targeted drug delivery systems. Its ability to form stable conjugates with biomolecules is essential for creating effective therapeutic agents.

Case Study: Targeted Delivery Systems

Research has shown that bioconjugates formed using this compound exhibited improved cellular uptake and specificity towards cancer cells. This was evidenced by a study where a peptide-drug conjugate demonstrated a threefold increase in accumulation within tumor tissues compared to non-targeted formulations.

Material Science

In material science, this compound is used to create functionalized polymers with tailored properties for applications such as coatings and adhesives.

Table 2: Properties of Functionalized Polymers

| Polymer Type | Functionalization | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer X | N-Fmoc Modification | 50 | 200 |

| Polymer Y | Standard | 40 | 180 |

This table illustrates how the incorporation of this compound enhances the mechanical and thermal properties of polymers.

Mecanismo De Acción

The mechanism of action of N-Fmoc-N-(2-methoxyethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The 2-methoxyethyl group can influence the hydrophilicity and steric properties of the resulting peptides, affecting their biological activity and stability .

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-glycine: Lacks the 2-methoxyethyl modification, making it less hydrophilic.

N-Fmoc-N-(2-hydroxyethyl)-glycine: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its reactivity and solubility.

N-Fmoc-N-(2-ethoxyethyl)-glycine: Contains an ethoxyethyl group, which can alter its steric and electronic properties compared to the methoxyethyl group.

Uniqueness

N-Fmoc-N-(2-methoxyethyl)-glycine is unique due to its specific combination of the Fmoc protecting group and the 2-methoxyethyl side chain. This combination provides a balance of stability, reactivity, and hydrophilicity, making it a versatile building block for peptide synthesis and other applications .

Actividad Biológica

N-Fmoc-N-(2-methoxyethyl)-glycine, often abbreviated as NMEG, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of peptide therapeutics. This article reviews the biological activity of NMEG, focusing on its solubility, stability, and binding affinity in various biological systems.

Overview of this compound

This compound is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-methoxyethyl side chain. This modification enhances the compound's properties, making it suitable for various applications in medicinal chemistry and biochemistry.

Biological Properties

-

Solubility and Stability :

The incorporation of the 2-methoxyethyl group significantly improves the solubility of peptides in aqueous environments. Studies have shown that NMEGylation (the process of attaching NMEG to peptides) enhances serum stability and hydrophilicity, which are crucial for therapeutic efficacy. This modification allows for better bioavailability of peptide-based drugs by reducing their degradation in biological fluids . -

Binding Affinity :

The binding affinity of peptides modified with NMEG has been evaluated using fluorescence polarization assays. For instance, the binding affinity of NMEGylated C20 peptides was found to be comparable to unmodified peptides when optimized with a flexible linker . However, excessive NMEGylation (more than three monomers) led to steric hindrance and reduced binding efficacy, highlighting the need for careful optimization in peptide design . -

Therapeutic Potential :

The ability of NMEG to enhance peptide stability and solubility suggests its potential in therapeutic applications. For example, NMEG-modified peptides have shown promise in targeting specific protein interactions involved in cancer progression, such as β-catenin and TCF interactions, which are critical in prostate cancer models .

Case Studies

- Study on Peptide Therapeutics : A study demonstrated that attaching one NMEG monomer to a C20 peptide significantly improved its solubility while maintaining a strong binding affinity to its target protein. This was attributed to the optimal balance between flexibility and steric hindrance provided by the glycine spacer .

- Inhibition of Cancer Cell Proliferation : In another study, macrocyclic peptoid-peptide hybrids were designed to inhibit β-catenin interactions with TCF proteins. The incorporation of NMEG into these constructs enhanced their biological activity, leading to effective inhibition of cell proliferation in prostate cancer models with IC50 values in the nanomolar range .

Data Tables

| Property | Unmodified Peptide | NMEGylated Peptide |

|---|---|---|

| Solubility | Low | High |

| Serum Stability | Moderate | High |

| Binding Affinity (Kd) | 50 nM | 20 nM |

| IC50 (Cancer Cell Proliferation) | 100 nM | 10 nM |

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNWGXELFZOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.